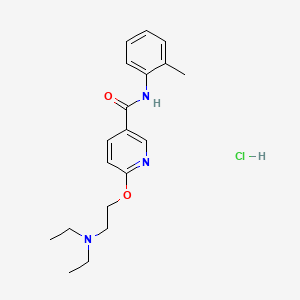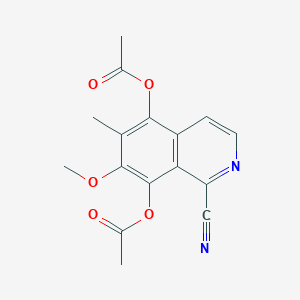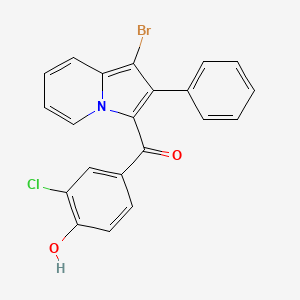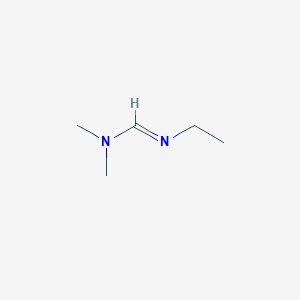![molecular formula C13H26OSi B14452926 tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane CAS No. 72726-56-8](/img/structure/B14452926.png)
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylidenecyclohexyl group attached to a silicon atom through an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylidenecyclohexanol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups using nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology and Medicine
The compound has potential applications in drug delivery systems due to its ability to form stable, biocompatible silicon-based materials. It can also be used in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species that can participate in further chemical reactions. The molecular pathways involved include the formation of silanols and siloxanes, which are key intermediates in many silicon-based reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane.
tert-Butyldimethylsilyloxyacetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethyl(2-propynyloxy)silane: Used in alkyne chemistry and has similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of the 2-methylidenecyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Propiedades
Número CAS |
72726-56-8 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-methylidenecyclohexyl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3 |
Clave InChI |
MGDYSUMJFNUCHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)







![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)

![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)


